molecular formula C17H16FNO4 B1322131 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 401-28-5

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No. B1322131
CAS RN: 401-28-5
M. Wt: 317.31 g/mol
InChI Key: GYJREHMTTLYKRJ-OAHLLOKOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Applications

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is involved in the synthesis of complex chemical structures and the study of chemical reactions. For instance, this compound is utilized in the synthesis of derivatives like (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone through reactions such as the Horner‐Wadsworth‐Emmons Reaction, showcasing its role in creating esters of substituted monobasic acids and miscellaneous ethers (Enders, Berg, & Jandeleit, 2003). Moreover, it's involved in the synthesis of complex molecules like 2-Amino-3-fluorobenzoic acid, indicating its versatility in organic synthesis and its potential in creating a variety of chemical structures (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, this compound is a crucial intermediate in the synthesis of drugs like Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor used in treating type-2 diabetes mellitus. The synthesis process of this compound is not only diastereoselective but also cost-efficient, highlighting its importance in the pharmaceutical industry (Deng et al., 2008). Additionally, derivatives of this compound are used in assaying enzymes, such as factor Xa, and are crucial for the photometric, spectrophotometric, fluorescence-spectrophotometric, or electrochemical determination of enzyme quantities (Svendsen, 2017).

Diagnostic and Analytical Applications

This compound also finds applications in the development of diagnostic assays. It is part of the synthesis of addition compounds used in the preparation and decomposition of dipeptide esters and amino acid esters, indicating its role in the field of clinical chemistry and diagnostics (Pourahmadi et al., 2000).

Material Science and Environmental Applications

Moreover, in material science, derivatives of this compound, such as 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid, are synthesized and exhibit significant antioxidant and anti-inflammatory activities, showcasing the compound's potential in creating materials with bioactive properties (Sahoo, Subudhi, & Swain, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJREHMTTLYKRJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624573
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS RN

401-28-5
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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